
1-(3-Cyclopropylisoxazol-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopropylisoxazol-5-yl)ethanol is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylisoxazol-5-yl)ethanol typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. The reaction conditions often involve the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These metal-free methods are eco-friendly and can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropylisoxazol-5-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The isoxazole ring can be reduced under specific conditions to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(3-Cyclopropylisoxazol-5-yl)ethanol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylisoxazol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors in biological systems, leading to its observed biological activities . The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Cyclopropylisoxazol-5-yl)ethanol can be compared with other isoxazole derivatives, such as:
3,5-Dimethylisoxazole: Known for its antimicrobial and anti-inflammatory properties.
4,5-Diphenylisoxazole: Studied for its anticancer and antiviral activities.
5-Methylisoxazole: Used in the synthesis of various pharmaceuticals.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(3-cyclopropyl-1,2-oxazol-5-yl)ethanol |
InChI |
InChI=1S/C8H11NO2/c1-5(10)8-4-7(9-11-8)6-2-3-6/h4-6,10H,2-3H2,1H3 |
InChI Key |
XVDMKXPSMMUAMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=NO1)C2CC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


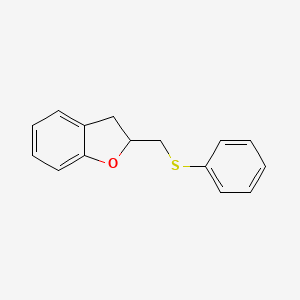
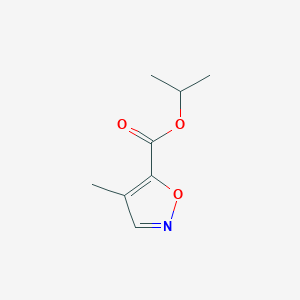
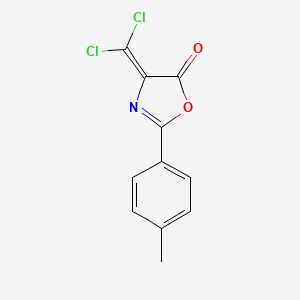
![7,8-Dibromo-1,2,3,4,6-pentachlorodibenzo[b,d]furan](/img/structure/B12887289.png)

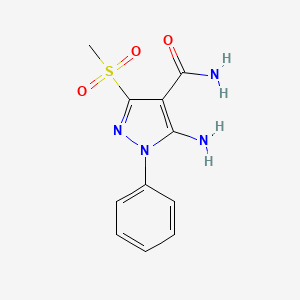
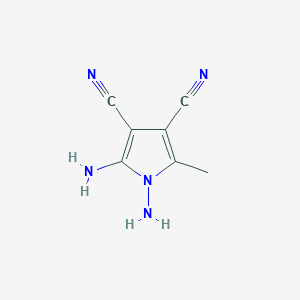
![Butanoic acid, 4-[(1-methyl-1H-pyrazol-3-yl)amino]-4-oxo-](/img/structure/B12887306.png)
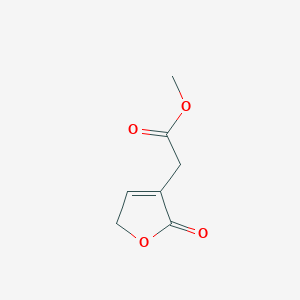
![1-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12887333.png)
![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)

![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)

